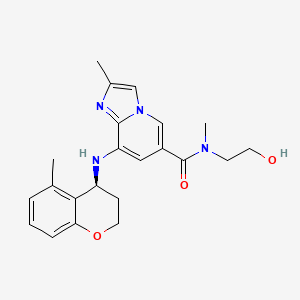

(S)-PF 03716556

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26N4O3 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide |

InChI |

InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m0/s1 |

InChI Key |

YBHKBMJREUZHOV-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=C2[C@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO |

Canonical SMILES |

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO |

Origin of Product |

United States |

Foundational & Exploratory

(S)-PF-03716556: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-PF-03716556 is a potent and selective potassium-competitive acid blocker (P-CAB) that has demonstrated significant potential in the management of acid-related disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (S)-PF-03716556. It includes a detailed (though generalized due to proprietary specifics) synthetic pathway, comprehensive data from key preclinical studies presented in a structured tabular format, and detailed experimental protocols for the core biological assays. Furthermore, this guide features visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and methodologies involved in the development of this compound.

Discovery and Rationale

(S)-PF-03716556, with the chemical name N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide, was developed as a next-generation acid suppressant. It acts as a potassium-competitive acid blocker (P-CAB), a class of drugs designed to offer a more rapid and sustained control of gastric acid secretion compared to traditional proton pump inhibitors (PPIs). P-CABs competitively and reversibly inhibit the gastric H+,K+-ATPase (proton pump) in parietal cells, the final step in the acid secretion pathway. This mechanism of action is independent of the acidic environment required for the activation of PPIs.

Synthesis

While the precise, proprietary synthesis of (S)-PF-03716556 is not publicly detailed, a plausible synthetic route can be constructed based on the known chemistry of imidazo[1,2-a]pyridine derivatives. The core of the molecule is the imidazo[1,2-a]pyridine-6-carboxamide scaffold. The synthesis would likely involve the following key steps:

-

Construction of the Imidazo[1,2-a]pyridine Core: This is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone.

-

Functionalization of the Scaffold: Introduction of the carboxamide group at the 6-position, often via carbonylation reactions of a halogenated precursor.

-

Introduction of the Side Chains: Attachment of the N-(2-hydroxyethyl)-N,2-dimethylamine and the (4R)-5-methyl-3,4-dihydro-2H-chromen-4-amine moieties. The stereochemistry of the chromane moiety is a critical aspect of the synthesis.

A generalized workflow for the synthesis is depicted below.

Mechanism of Action and Signaling Pathway

(S)-PF-03716556 exerts its acid-suppressing effects by directly targeting the H+,K+-ATPase in gastric parietal cells. The secretion of gastric acid is a complex process regulated by various signaling pathways that converge on the activation of this proton pump.

The primary stimulants for acid secretion are acetylcholine (ACh), gastrin, and histamine. ACh and gastrin bind to their respective receptors on the parietal cell, leading to an increase in intracellular calcium levels. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). Both the calcium and cAMP signaling pathways ultimately lead to the translocation of H+,K+-ATPase from cytoplasmic tubulovesicles to the apical membrane of the parietal cell, where it actively pumps H+ ions into the gastric lumen in exchange for K+ ions.

(S)-PF-03716556 competitively binds to the potassium-binding site of the H+,K+-ATPase, thereby inhibiting its activity and preventing the final step of acid secretion.

Quantitative Data

The preclinical efficacy of (S)-PF-03716556 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of (S)-PF-03716556 against H+,K+-ATPase

| Enzyme Source | Assay Type | Parameter | Value |

| Porcine Gastric Microsomes | Ion-leaky | pIC₅₀ | 6.0 |

| Canine Gastric Microsomes | Ion-leaky | pIC₅₀ | 6.0 |

| Human Recombinant | Ion-leaky | pIC₅₀ | 6.0 |

| Porcine Gastric Vesicles | Ion-tight | pIC₅₀ | 7.1 |

Table 2: In Vivo Efficacy of (S)-PF-03716556 on Gastric Acid Secretion

| Animal Model | Administration Route | Dose Range (mg/kg) | Effect |

| Ghosh-Schild Rat | Intraduodenal | 1 - 10 | Dose-dependent inhibition of gastric acid secretion |

| Heidenhain Pouch Dog | Intravenous | Not specified | Potent inhibition of histamine-stimulated acid secretion |

Experimental Protocols

H+,K+-ATPase Inhibition Assay (Ion-tight Method)

This protocol outlines a general procedure for determining the inhibitory activity of (S)-PF-03716556 on H+,K+-ATPase in ion-tight gastric vesicles.

Methodology:

-

Preparation of Vesicles: H+,K+-ATPase-rich ion-tight vesicles are prepared from porcine gastric mucosa by differential centrifugation and sucrose gradient centrifugation.

-

Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, and KCl.

-

Incubation: Vesicles are pre-incubated with varying concentrations of (S)-PF-03716556 or vehicle control.

-

Reaction Initiation: The reaction is initiated by the addition of ATP and a pH-sensitive fluorescent probe, such as acridine orange. The transport of protons into the vesicles creates a pH gradient, which quenches the fluorescence of the probe.

-

Measurement: The change in fluorescence is monitored over time using a fluorescence spectrophotometer.

-

Data Analysis: The initial rate of fluorescence quenching is used to determine the rate of proton transport. The pIC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Gastric Acid Secretion in Ghosh-Schild Rats

This protocol describes a general method for evaluating the effect of (S)-PF-03716556 on gastric acid secretion in an anesthetized rat model.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the trachea is cannulated. The abdomen is opened, and cannulas are inserted into the esophagus and pylorus.

-

Stomach Perfusion: The stomach is continuously perfused with saline at a constant rate.

-

Sample Collection: The perfusate is collected at regular intervals (e.g., every 15 minutes).

-

Basal Secretion: A baseline of basal acid secretion is established.

-

Drug Administration: (S)-PF-03716556 is administered intraduodenally.

-

Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue like histamine.

-

Measurement: The collected perfusate samples are titrated with a standardized NaOH solution to determine the acid concentration.

-

Data Analysis: The total acid output is calculated, and the percentage inhibition by (S)-PF-03716556 is determined by comparing the acid output before and after drug administration.

Conclusion

(S)-PF-03716556 is a promising potassium-competitive acid blocker with a distinct mechanism of action that offers potential advantages over existing therapies for acid-related disorders. The data from preclinical studies demonstrate its potent and selective inhibition of the gastric H+,K+-ATPase, leading to effective control of gastric acid secretion. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and similar compounds in the field of gastroenterology.

An In-depth Technical Guide to PF-3758309: A Pan-PAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3758309 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting the p21-activated kinase (PAK) family, with particularly high affinity for PAK4. Developed through structure-based design, this pyrrolopyrazole compound has demonstrated significant anti-neoplastic properties by inhibiting oncogenic signaling pathways, leading to reduced cell proliferation, induction of apoptosis, and cytoskeletal remodeling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols related to PF-3758309, serving as a critical resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

PF-3758309 is a synthetic organic compound with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | [1] |

| CAS Number | 898044-15-0 | [1] |

| Molecular Formula | C₂₅H₃₀N₈OS | [1] |

| Molecular Weight | 490.63 g/mol | [1] |

| SMILES | CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N--INVALID-LINK--C5=CC=CC=C5)SC=C2 | [1] |

| InChI Key | AYCPARAPKDAOEN-LJQANCHMSA-N | [1] |

| Appearance | Solid | [2] |

| Solubility | DMSO: ≥24.53 mg/mL, Ethanol: ≥101.4 mg/mL (with warming), Insoluble in water | [3] |

Pharmacological Properties

PF-3758309 is a pan-PAK inhibitor, demonstrating potent activity against multiple members of the p21-activated kinase family. Its pharmacological profile is characterized by low nanomolar efficacy in both biochemical and cellular assays.

In Vitro Potency

The inhibitory activity of PF-3758309 has been quantified against various PAK isoforms and in cellular models.

| Target/Assay | Potency (nM) | Assay Type | Reference(s) |

| PAK4 (Kd) | 2.7 | Isothermal Calorimetry | [1] |

| PAK4 (Ki) | 18.7 | Kinase Domain Biochemical Assay | [1] |

| PAK1 (Ki) | 13.7 | Kinase Domain Biochemical Assay | [4] |

| PAK2 (IC50) | 190 | Kinase Domain Biochemical Assay | [4] |

| PAK3 (IC50) | 99 | Kinase Domain Biochemical Assay | [4] |

| PAK5 (Ki) | 18.1 | Kinase Domain Biochemical Assay | [5] |

| PAK6 (Ki) | 17.1 | Kinase Domain Biochemical Assay | [5] |

| Phospho-GEF-H1 Inhibition | 1.3 | Cellular Assay | [1] |

| Anchorage-Independent Growth (HCT116) | 0.24 | Cellular Assay | [6] |

| Anchorage-Independent Growth (Panel Average) | 4.7 | Cellular Assay | [1] |

| Cellular Proliferation (A549) | 20 | Cellular Assay | [5] |

In Vivo Efficacy

PF-3758309 has demonstrated significant tumor growth inhibition in various human tumor xenograft models.

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |

| HCT116 (Colon) | 7.5 mg/kg, oral, BID | 64% | [7] |

| HCT116 (Colon) | 15 mg/kg, oral, BID | 79% | [7] |

| HCT116 (Colon) | 20 mg/kg, oral, BID | 97% | [7] |

| A549 (Lung) | 7.5-30 mg/kg, oral, BID | >70% | [7] |

| Most Sensitive Model (Plasma EC50) | Not specified | 0.4 nM | [1] |

Pharmacokinetics and ADME

Pharmacokinetic studies have revealed good oral bioavailability in preclinical animal models, though this was not replicated in human trials. PF-3758309 is a known substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can contribute to drug resistance.[4]

| Species | Oral Bioavailability | Reference(s) |

| Rat | ~20% | [7] |

| Dog | 39-76% | [7] |

| Human | ~1% | [7] |

Mechanism of Action and Signaling Pathways

PF-3758309 functions as a reversible, ATP-competitive inhibitor of PAK kinases.[2] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby disrupting key cellular processes that are often dysregulated in cancer.

The primary target, PAK4, is a critical effector of Rho family GTPases, particularly Cdc42. The inhibition of PAK4 by PF-3758309 leads to the downstream inhibition of substrates such as GEF-H1, a guanine nucleotide exchange factor involved in cytoskeletal dynamics.[1] This disruption affects signaling cascades that control cell motility, proliferation, and survival. Furthermore, studies have revealed unexpected connections to other pathways, including the p53 tumor suppressor pathway.[1]

Below is a diagram illustrating the primary signaling pathway affected by PF-3758309.

// Nodes Rho_GTPases [label="Rho GTPases\n(e.g., Cdc42)", fillcolor="#F1F3F4", fontcolor="#202124"]; PAK4 [label="PAK4", fillcolor="#FBBC05", fontcolor="#202124"]; PF3758309 [label="PF-3758309", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GEF_H1 [label="GEF-H1", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Effectors", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoskeleton [label="Cytoskeletal\nRemodeling", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Rho_GTPases -> PAK4 [label="Activates", fontsize=8, fontcolor="#5F6368"]; PAK4 -> GEF_H1 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; GEF_H1 -> Downstream; Downstream -> Proliferation; Downstream -> Survival; Downstream -> Cytoskeleton; PF3758309 -> PAK4 [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; PAK4 -> p53 [style=dashed, arrowhead=open, label="Modulates", fontsize=8, fontcolor="#5F6368"]; }

Caption: PF-3758309 inhibits PAK4, blocking downstream signaling.Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of PF-3758309 are provided below.

Phospho-GEF-H1 Cellular Assay

This assay was designed to quantify the specific inhibition of PAK4 activity within a cellular context.

Cell Line Construction:

-

HEK293 cells were stably transfected with a tetracycline-inducible vector expressing the PAK4 kinase domain (amino acids 291–591).

-

These cells were also engineered to constitutively express an HA-tagged deletion mutant of GEF-H1 (GEFH1ΔDH, amino acids 210–921). The resulting cell line is designated TR-293-KDG.[7]

Assay Protocol:

-

Plate TR-293-KDG cells in appropriate multi-well plates and induce PAK4 expression with tetracycline.

-

Treat the cells with varying concentrations of PF-3758309 for 3 hours.[7]

-

Lyse the cells and capture the HA-tagged GEF-H1 on an anti-HA antibody-coated plate.[7]

-

Detect the phosphorylation of GEF-H1 at Serine 810 using a specific anti-phospho-S810-GEF-H1 primary antibody.[7]

-

Quantify the signal using a horseradish peroxidase-conjugated secondary antibody and a suitable chemiluminescent substrate.[7]

-

Calculate IC50 values based on the dose-response curve.

Anchorage-Independent Growth (Colony Formation) Assay

This assay assesses the ability of cancer cells to proliferate in a semi-solid medium, a hallmark of transformation.

Protocol:

-

Prepare a base layer of 1% (w/v) agarose in DMEM in 96-well plates (50 µL per well).[7]

-

Prepare a cell suspension in 0.7% (w/v) agarose in DMEM at a density of 4,000 cells per 50 µL.

-

Plate the cell-agarose suspension on top of the base layer.[7]

-

Add 100 µL of DMEM containing the desired concentrations of PF-3758309 to each well.

-

Incubate the plates for 6 days at 37°C in a humidified incubator.[7]

-

To quantify colony formation, add 10 µL of Alamar blue to each well and measure fluorescence at an excitation wavelength of 540 nm.[7]

-

Determine the IC50 for inhibition of anchorage-independent growth from the resulting data.

In Vivo Human Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of PF-3758309 in a living organism.

Protocol:

-

Implant human cancer cells (e.g., HCT116, A549) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Allow tumors to establish and reach a predetermined size.

-

Randomize mice into treatment and vehicle control groups.

-

Administer PF-3758309 orally, twice daily (BID), at doses ranging from 7.5 to 30 mg/kg for a period of 9 to 18 days.[7] The vehicle used is typically a formulation suitable for oral gavage.

-

Monitor tumor volume using caliper measurements throughout the study.

-

At the end of the study, harvest tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) and apoptosis markers (cleaved caspase-3).[7]

-

Calculate Tumor Growth Inhibition (TGI) based on the differences in tumor volume between treated and control groups.

Workflow for In Vitro to In Vivo Characterization

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like PF-3758309.

// Nodes Biochem [label="Biochemical Assays\n(e.g., Kinase Activity, ITC, SPR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular [label="Cell-Based Assays\n(e.g., pGEF-H1, Proliferation, Apoptosis)", fillcolor="#FBBC05", fontcolor="#202124"]; Anchorage [label="Anchorage-Independent\nGrowth Assay", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="In Vivo Xenograft Models\n(e.g., HCT116, A549)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKPD [label="Pharmacokinetics &\nPharmacodynamics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tox [label="Toxicology Assessment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Biochem -> Cellular [label="Confirm Cellular Activity", fontsize=8, fontcolor="#5F6368"]; Cellular -> Anchorage [label="Assess Transformation", fontsize=8, fontcolor="#5F6368"]; Anchorage -> InVivo [label="Evaluate In Vivo Efficacy", fontsize=8, fontcolor="#5F6368"]; InVivo -> PKPD [label="Determine Exposure & Effect", fontsize=8, fontcolor="#5F6368"]; PKPD -> Tox [label="Assess Safety Profile", fontsize=8, fontcolor="#5F6368"]; Tox -> Clinical [label="Advance to Clinic", fontsize=8, fontcolor="#5F6368"]; }

Caption: Preclinical workflow for PF-3758309 evaluation.Conclusion

PF-3758309 is a well-characterized, potent inhibitor of the PAK family of kinases with significant anti-cancer activity demonstrated in preclinical models. Its primary mechanism involves the ATP-competitive inhibition of PAK4, leading to the disruption of critical oncogenic signaling pathways. While its clinical development was halted due to unfavorable pharmacokinetic properties in humans, PF-3758309 remains an invaluable tool for researchers studying PAK biology and its role in cancer. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a foundational resource for the continued investigation of PAK inhibitors in oncology.

References

- 1. pnas.org [pnas.org]

- 2. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 3. selleckchem.com [selleckchem.com]

- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

PF-3758309: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs), with a primary affinity for PAK4.[1][2] Developed through high-throughput screening and structure-based design, this pyrrolopyrazole compound has demonstrated significant preclinical anti-tumor activity across a range of cancer types, including colon, lung, and pancreatic cancers.[1][3] PF-3758309 modulates key cellular processes integral to cancer progression, such as proliferation, survival, apoptosis, and cytoskeletal dynamics.[2][3] This technical guide provides an in-depth overview of the mechanism of action of PF-3758309 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: PAK4 Inhibition

PF-3758309 functions as a reversible, ATP-competitive inhibitor of PAK4.[2][3] Its high potency is demonstrated by its low nanomolar binding affinity and inhibitory concentrations. The binding of PF-3758309 to the ATP-binding pocket of the PAK4 kinase domain prevents the transfer of phosphate from ATP to its downstream substrates, thereby blocking the kinase's activity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of PF-3758309 from various biochemical and cellular assays.

Table 1: Biochemical Potency of PF-3758309 Against PAK4

| Parameter | Value | Assay Type | Reference |

| Kd | 2.7 ± 0.3 nM | Isothermal Titration Calorimetry | [3] |

| Kd | 4.5 nM | Kinase Domain Assay | [4] |

| Ki | 18.7 ± 6.6 nM | PAK4 Kinase Domain Biochemical Assay | [3] |

Table 2: Cellular Potency of PF-3758309

| Parameter | Cell Line | IC50 | Assay Type | Reference |

| GEF-H1 Phosphorylation | Engineered Cells | 1.3 ± 0.5 nM | Cellular Assay | [5] |

| Anchorage-Independent Growth | HCT116 | 0.24 nM | Soft Agar Assay | [6] |

| Anchorage-Independent Growth | A549 | 27 nM | Soft Agar Assay | [3] |

| Cellular Proliferation | A549 | 20 nM | Proliferation Assay | [3] |

| Anchorage-Independent Growth | Panel of 20 Tumor Cell Lines | 4.7 ± 3.0 nM (average) | Soft Agar Assay | [3] |

| Cellular Proliferation | SH-SY5Y | 5.461 µM | Proliferation Assay | [7] |

| Cellular Proliferation | IMR-32 | 2.214 µM | Proliferation Assay | [7] |

| Cellular Proliferation | NBL-S | 14.02 µM | Proliferation Assay | [7] |

| Cellular Proliferation | KELLY | 1.846 µM | Proliferation Assay | [7] |

Table 3: In Vivo Efficacy of PF-3758309 in Xenograft Models

| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| HCT116 | 7.5 mg/kg BID | 64% | [8] |

| HCT116 | 15 mg/kg BID | 79% | [8] |

| HCT116 | 20 mg/kg BID | 97% | [8] |

| HCT116 & A549 | 7.5–30 mg/kg BID | >70% | [3] |

| Adult T-cell Leukemia (ATL) | 12 mg/kg daily | 87% | [6] |

Signaling Pathways Modulated by PF-3758309

PAK4 is a central node in several oncogenic signaling pathways.[9] By inhibiting PAK4, PF-3758309 disrupts these pathways, leading to its anti-cancer effects.

Caption: PF-3758309 inhibits PAK4, disrupting multiple downstream oncogenic pathways.

Key Downstream Effects:

-

Cell Cycle Arrest and Apoptosis: PF-3758309 induces cell cycle arrest, primarily at the G1 phase, and promotes apoptosis.[7][10] In HCT116 cells, treatment with 100 nM PF-3758309 for 48 hours resulted in a significant increase in the sub-G1 population, indicative of apoptosis.[3] Similarly, in neuroblastoma cell lines, PF-3758309 treatment led to a dose-dependent increase in apoptotic cells.[7][11] This is mediated through the regulation of apoptotic proteins, including increased expression of BAD and BAK1, and decreased expression of Bcl-2.[7][10]

-

Inhibition of Proliferation and Anchorage-Independent Growth: A hallmark of cancer cells is their ability to proliferate in an anchorage-independent manner. PF-3758309 potently inhibits this capability in a wide range of tumor cell lines.[3][5] This anti-proliferative effect is also observed in traditional 2D culture and in vivo xenograft models.[3][7]

-

Cytoskeletal Remodeling and Migration: PAK4 plays a crucial role in regulating the actin cytoskeleton.[12] By inhibiting PAK4, PF-3758309 can induce cytoskeletal remodeling, which in turn inhibits cancer cell migration and invasion.[12]

-

Modulation of Gene Expression: Inhibition of PAK4 by PF-3758309 leads to changes in the expression of numerous genes involved in cell cycle control and apoptosis. For instance, it has been shown to increase the expression of the cyclin-dependent kinase inhibitor CDKN1A.[7][10]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of PF-3758309.

Kinase Assays (Biochemical Potency)

Caption: Workflow for determining the biochemical potency of PF-3758309.

-

Objective: To determine the direct inhibitory effect of PF-3758309 on the enzymatic activity of PAK4.

-

General Protocol:

-

A reaction mixture containing recombinant PAK4 enzyme, a specific peptide substrate (like GEF-H1), and ATP is prepared in a suitable buffer.

-

Varying concentrations of PF-3758309 are added to the reaction mixture.

-

The reaction is initiated and allowed to proceed for a defined period at a constant temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as measuring the incorporation of radioactive phosphate from [γ-³²P]ATP or using fluorescence-based immunoassays.

-

The data is then plotted to determine the concentration of PF-3758309 that inhibits 50% of the kinase activity (IC50) or the inhibition constant (Ki).[3]

-

Cellular Phosphorylation Assay

-

Objective: To measure the ability of PF-3758309 to inhibit the phosphorylation of a known PAK4 substrate within a cellular context.

-

General Protocol:

-

Cells (e.g., HCT116 or engineered cells expressing PAK4 and its substrate) are cultured.[5]

-

The cells are treated with a range of concentrations of PF-3758309 for a specific duration.

-

Cells are lysed, and the total protein concentration is determined.

-

The level of phosphorylated substrate (e.g., phospho-GEF-H1) is measured using methods like Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

-

The results are normalized to the total amount of the substrate protein or a loading control (like β-actin).

-

IC50 values are calculated based on the dose-response curve.[5]

-

Anchorage-Independent Growth (Soft Agar) Assay

Caption: Procedure for assessing the effect of PF-3758309 on anchorage-independent growth.

-

Objective: To assess the effect of PF-3758309 on the ability of cancer cells to grow without attachment to a solid surface, a key characteristic of malignant cells.

-

General Protocol:

-

A base layer of agar in culture medium is prepared in multi-well plates.

-

Cancer cells are suspended in a top layer of low-melting-point agar containing various concentrations of PF-3758309.

-

This cell suspension is overlaid onto the base agar layer.

-

The plates are incubated for several weeks to allow for the formation of colonies.

-

Colonies are stained (e.g., with crystal violet) and then counted and measured.

-

The IC50 for the inhibition of anchorage-independent growth is then calculated.[3]

-

Cell Cycle Analysis

-

Objective: To determine the effect of PF-3758309 on the distribution of cells in different phases of the cell cycle.

-

General Protocol:

-

Cancer cells are treated with PF-3758309 or a vehicle control for a specified time (e.g., 24-48 hours).

-

Cells are harvested, washed, and fixed (e.g., with ethanol).

-

The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[7]

-

The DNA content of individual cells is measured by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptotic cells), is quantified.[7]

-

Off-Target Effects and Clinical Context

While PF-3758309 is a potent PAK4 inhibitor, it also exhibits activity against other kinases, including other PAK isoforms (e.g., PAK1) and members of the Src family.[5][8] Broader kinase screening has identified other potential off-target activities.[5] It is important to note that some studies have suggested that the anti-cancer effects of PF-3758309 may be, in part, due to off-target effects, as it was shown to block the growth of cancer cells where PAK4 was knocked out.[13]

PF-3758309 entered Phase I clinical trials for the treatment of advanced solid tumors. However, the trials were terminated due to poor pharmacokinetic properties in humans and the observation of adverse events.[8]

Conclusion

PF-3758309 is a powerful research tool for elucidating the role of PAK4 in cancer biology. Its mechanism of action centers on the ATP-competitive inhibition of PAK4, leading to the disruption of multiple oncogenic signaling pathways. This results in potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines and preclinical models. While its clinical development was halted, the study of PF-3758309 continues to provide valuable insights into the therapeutic potential of targeting PAK kinases in cancer. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.

References

- 1. PF-3758309 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 7. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 10. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PAK4–6 in cancer and neuronal development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

The p21-Activated Kinase 4 (PAK4) Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide on the Core of the p21-Activated Kinase 4 (PAK4) Signaling Pathway

Introduction

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that function as crucial effectors of the Rho family of small GTPases, primarily Cdc42 and Rac.[1] This family is divided into two groups based on sequence and structural homology. p21-activated kinase 4 (PAK4) is a key member of the Group II PAKs, which also includes PAK5 and PAK6.[1] Unlike their Group I counterparts, Group II PAKs have distinct regulatory mechanisms and play critical roles in a diverse array of cellular processes.

PAK4 is ubiquitously expressed in various tissues and is integral to cytoskeletal organization, cell adhesion, motility, proliferation, and survival.[2] Its dysregulation, often through overexpression or hyperactivation, is strongly implicated in the progression of numerous human cancers, including but not limited to breast, pancreatic, colon, and lung cancer.[1][3] This central role in oncogenesis has positioned PAK4 as an attractive therapeutic target for the development of novel anti-cancer agents.[3] This technical guide provides a comprehensive overview of the core PAK4 signaling pathway, quantitative data on its activity and inhibition, detailed experimental protocols for its study, and visualizations of its complex interactions.

The Core PAK4 Signaling Pathway

The activation and downstream signaling of PAK4 involve a cascade of molecular interactions that influence a multitude of cellular functions. The pathway is initiated by the binding of active, GTP-bound Cdc42 to the Cdc42/Rac interactive binding (CRIB) domain of PAK4.[4] This interaction induces a conformational change in PAK4, leading to its autophosphorylation and subsequent activation. Once active, PAK4 phosphorylates a host of downstream substrates, thereby propagating signals that impact cell behavior.

Upstream Activation

The primary activator of PAK4 is the GTP-bound form of the Rho GTPase, Cdc42.[4] The interaction between Cdc42 and PAK4 is a critical event that relieves the autoinhibitory conformation of the kinase, allowing for its activation. Other upstream regulators that can influence PAK4 activity include hepatocyte growth factor (HGF) and protein kinase A (PKA).[1]

Downstream Effectors and Cellular Functions

Activated PAK4 orchestrates a variety of cellular responses through the phosphorylation of its downstream targets. Key effectors include:

-

LIM Kinase 1 (LIMK1): PAK4 phosphorylates and activates LIMK1, which in turn phosphorylates and inactivates cofilin, a key actin-depolymerizing factor.[5] This leads to the stabilization of actin filaments and is crucial for cytoskeletal remodeling, cell migration, and invasion.[5]

-

β-catenin: PAK4 can phosphorylate β-catenin at serine 675, leading to its stabilization and nuclear translocation.[6] In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.[6]

-

GEF-H1: PAK4 can phosphorylate and regulate the activity of Guanine Nucleotide Exchange Factor H1 (GEF-H1), a RhoA-specific GEF, thereby influencing RhoA signaling and cytoskeletal dynamics.[3]

-

Paxillin and Integrin β5: Phosphorylation of these focal adhesion proteins by PAK4 modulates cell adhesion and migration.[1]

The culmination of these signaling events contributes to several hallmarks of cancer, including enhanced proliferation, survival, invasion, and metastasis.

Quantitative Data

A quantitative understanding of the PAK4 signaling pathway is essential for both basic research and drug development. The following tables summarize key quantitative data related to PAK4 kinase activity, inhibitor potency, and protein-protein interactions.

Table 1: Kinetic Parameters of PAK4 Substrate Phosphorylation

| Substrate (Peptide) | Phosphoacceptor Residue | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| LIMK1 | Threonine | 0.015 | 390 | 38 |

| LIMK1 (T508S) | Serine | 0.81 | 37 | 22000 |

| β-catenin | Serine | 0.015 | 870 | 17 |

| PAKtide | Serine | 0.057 | 45 | 1300 |

Data compiled from a study on the molecular and kinetic basis for PAK4 substrate selectivity.

Table 2: IC50 Values of Selected PAK4 Inhibitors

| Inhibitor | Target(s) | PAK4 IC50 (nM) | Cellular Assay IC50 (nM) | Cell Line |

| PF-3758309 | PAK1, PAK4 | 1.3 (Ki = 18.7) | 0.24 | HCT116 |

| KPT-9274 | PAK4, NAMPT | - | - | - |

| Compound 7 | PAK4 | 27 | 830 | A549 |

| Compound 8 | PAK4 | 25 | 580 | A549 |

| Compound 17 | PAK4 | 2.7 | 7.8 | MV4-11 |

| SUP-106 | PAK4 | 21,360 | - | SGC7901 |

Data compiled from a recent review on the development of PAK4 inhibitors.[5]

Table 3: Protein-Protein Interaction Affinities

| Interacting Proteins | Method | Dissociation Constant (Kd) |

| PAK4 and Cdc42 | Isothermal Titration Calorimetry | 1.3 ± 0.2 µM |

Data from a study on the PAK4-Cdc42 interaction.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the investigation of the PAK4 signaling pathway. The following sections provide methodologies for key experiments.

In Vitro PAK4 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the activity of purified PAK4 and the potency of its inhibitors.

Materials:

-

Recombinant human PAK4 enzyme

-

PAK4 substrate peptide (e.g., PAKtide)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a 2X kinase reaction buffer.

-

Prepare a solution of the PAK4 substrate peptide in kinase buffer.

-

Prepare a solution of ATP at the desired concentration (e.g., near the Km for ATP if known) in kinase buffer.

-

Dilute the recombinant PAK4 enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

-

For inhibitor studies, prepare serial dilutions of the test compound in kinase buffer with a constant, low percentage of DMSO (e.g., <1%).

-

-

Kinase Reaction:

-

Add 5 µL of the test compound or vehicle (for controls) to the wells of the assay plate.

-

Add 10 µL of the diluted PAK4 enzyme to each well.

-

Initiate the reaction by adding 10 µL of the ATP/substrate mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) of PAK4 and Interacting Proteins

This protocol describes the immunoprecipitation of a target protein (bait) to co-purify its interacting partners (prey).

Materials:

-

Cells expressing the bait and prey proteins

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

-

Primary antibody specific to the bait protein

-

Protein A/G-conjugated agarose or magnetic beads

-

Wash Buffer (e.g., lysis buffer with a lower concentration of detergent)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a low pH buffer like 0.1 M glycine, pH 2.5)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of the lysate.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody against the bait protein to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add pre-washed protein A/G beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for another 1-2 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer. If using SDS-PAGE sample buffer, boil the samples for 5-10 minutes. If using a low pH buffer, neutralize the eluate with a high pH buffer after elution.

-

-

Analysis by Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against the bait and the expected prey proteins.

-

Detect the proteins using an appropriate secondary antibody and chemiluminescent substrate.

-

Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.

Materials:

-

Transwell inserts with a porous membrane (pore size depends on the cell type, typically 8 µm for most cancer cells)

-

24-well plates

-

Cell culture medium with and without serum (or a specific chemoattractant)

-

Cells to be assayed

-

Cotton swabs

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture cells to sub-confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay to reduce background migration.

-

Harvest the cells using a non-enzymatic cell dissociation solution to avoid damaging cell surface receptors.

-

Resuspend the cells in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).

-

-

Assay Setup:

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the cell suspension in serum-free medium to the upper chamber of the inserts.

-

If testing inhibitors, add the compound to both the upper and lower chambers.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration to occur (typically 12-48 hours, depending on the cell type).

-

-

Fixation and Staining:

-

After incubation, carefully remove the Transwell inserts.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 15-20 minutes.

-

Stain the migrated cells by immersing the insert in a staining solution (e.g., crystal violet) for 10-20 minutes.

-

-

Quantification:

-

Gently wash the inserts in water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

-

Visualizations

Diagrams are provided to visually represent the complex signaling pathways and experimental workflows associated with PAK4.

Caption: The PAK4 signaling pathway, from upstream activation by Cdc42 to downstream effects on the cytoskeleton and gene expression.

References

- 1. Interaction between p21-activated kinase 4 and β-catenin as a novel pathway for PTH-dependent osteoblast activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Cytoskeletal changes regulated by the PAK4 serine/threonine kinase are mediated by LIM kinase 1 and cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Group II p21-activated kinase, PAK4, is needed for activation of focal adhesion kinases, MAPK, GSK3, and β-catenin in rat pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleo-cytoplasmic shuttling of PAK4 modulates β-catenin intracellular translocation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystallography of the PF-3758309 and PAK4 Complex: An In-depth Technical Guide

This guide provides a comprehensive overview of the crystallographic studies of the p21-activated kinase 4 (PAK4) in complex with its potent inhibitor, PF-3758309. It is intended for researchers, scientists, and drug development professionals interested in the structural basis of PAK4 inhibition and the methodologies employed in its determination.

Introduction

p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of Rho family GTPases, playing a crucial role in various cellular processes, including cytoskeletal organization, cell motility, proliferation, and survival.[1] Among the six identified PAK isoforms, PAK4 is frequently overexpressed in various cancers and is implicated in oncogenic signaling pathways.[2] This has made PAK4 an attractive target for the development of anti-cancer therapeutics.

PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole inhibitor of PAK4.[1][3] Elucidating the crystal structure of the PAK4 kinase domain in complex with PF-3758309 has provided critical insights into the molecular determinants of its potency and selectivity, guiding further structure-based drug design efforts. The crystal structure of the human PAK4 catalytic domain in complex with PF-3758309 is available in the Protein Data Bank (PDB) under the accession code 2X4Z .[4]

Quantitative Data Summary

The interaction between PF-3758309 and PAK4, along with its activity against other related kinases, has been characterized by various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity and Inhibitory Activity of PF-3758309 against PAK4

| Parameter | Value | Assay Method | Reference |

| Kd | 2.7 nM | Isothermal Titration Calorimetry (ITC) | [1][3] |

| Ki | 18.7 ± 6.6 nM | Biochemical Kinase Assay | [5] |

| IC50 (pGEF-H1) | 1.3 nM | Cellular Assay | [1][3] |

| IC50 (Anchorage-Independent Growth) | 4.7 ± 3.0 nM | Cellular Assay (Panel of 20 tumor cell lines) | [3] |

Table 2: Crystallographic Data and Refinement Statistics for the PF-3758309-PAK4 Complex (PDB ID: 2X4Z)

| Parameter | Value | Reference |

| Resolution | 2.10 Å | [4] |

| Space Group | P 21 21 21 | [4] |

| Unit Cell Dimensions (a, b, c) | 51.3 Å, 69.4 Å, 83.5 Å | |

| R-work | 0.200 | [4] |

| R-free | 0.262 | [4] |

| Number of Protein Atoms | 2,342 | |

| Number of Ligand Atoms | 36 | |

| Number of Water Molecules | 117 |

Signaling Pathways and Experimental Workflows

PAK4 Signaling Pathway

PAK4 is a central node in multiple signaling pathways that regulate cell proliferation, survival, and metastasis. The following diagram illustrates a simplified overview of the key pathways involving PAK4.

Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.

Experimental Workflow for Crystallography

The determination of the PF-3758309-PAK4 complex structure involved a multi-step process, from protein expression to structure solution. The following diagram outlines this typical workflow.

Caption: General experimental workflow for determining the crystal structure of the PF-3758309-PAK4 complex.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the crystallographic study of the PF-3758309-PAK4 complex, based on the information available from the primary literature and the PDB deposition.

Protein Expression and Purification of Human PAK4 Catalytic Domain

-

Gene Construct: The cDNA encoding the catalytic domain of human PAK4 (residues 293-591) was cloned into an E. coli expression vector. The construct may include an N-terminal affinity tag (e.g., His-tag) to facilitate purification.

-

Expression Host: The expression plasmid was transformed into a suitable E. coli strain, such as BL21(DE3).

-

Culture and Induction: Cells were grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression was then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

-

Cell Lysis: Cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lysis was performed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate was clarified by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged PAK4 was eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Tag Removal (Optional): If the affinity tag interferes with crystallization, it can be removed by enzymatic cleavage (e.g., with TEV or thrombin protease), followed by another round of affinity chromatography to remove the cleaved tag and the protease.

-

Size-Exclusion Chromatography: The protein was further purified by size-exclusion chromatography to remove aggregates and ensure homogeneity. The protein was eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Concentration and Storage: The purified protein was concentrated to approximately 10-20 mg/mL, flash-frozen in liquid nitrogen, and stored at -80°C.

Crystallization of the PF-3758309-PAK4 Complex

-

Complex Formation: Purified PAK4 catalytic domain was incubated with a 2- to 5-fold molar excess of PF-3758309 (dissolved in a suitable solvent like DMSO) for 1-2 hours on ice to ensure complete binding.

-

Crystallization Method: The hanging drop vapor diffusion method was employed for crystallization.

-

Crystallization Conditions: The protein-inhibitor complex (at a concentration of ~10 mg/mL) was mixed in a 1:1 or 2:1 ratio with the reservoir solution. The exact crystallization condition for PDB entry 2X4Z is not publicly detailed, but a typical condition for kinase crystallization might involve:

-

Precipitant: 10-25% (w/v) Polyethylene glycol (e.g., PEG 3350, PEG 4000)

-

Buffer: 0.1 M buffer in the pH range of 6.5-8.5 (e.g., HEPES, Tris-HCl)

-

Salt: 0.1-0.2 M salt (e.g., NaCl, (NH4)2SO4)

-

-

Crystal Growth: Crystallization plates were incubated at a constant temperature (e.g., 4°C or 20°C). Crystals typically appeared within a few days to a week.

X-ray Data Collection and Structure Determination

-

Crystal Harvesting and Cryo-protection: Crystals were carefully harvested from the drops and briefly soaked in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

-

Data Collection: The cryo-cooled crystals were mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction data were collected on a suitable detector.

-

Data Processing: The diffraction images were processed using software packages like HKL2000 or XDS to integrate the reflection intensities and scale the data.

-

Structure Solution: The structure was solved by molecular replacement using the coordinates of a homologous kinase structure as a search model.

-

Model Building and Refinement: An initial model of the PAK4-PF-3758309 complex was built into the electron density map using software like Coot. The model was then refined using programs like Phenix or Refmac to improve the fit to the experimental data and the geometric quality of the model. Water molecules were added, and the inhibitor was modeled into the density.

-

Validation: The final refined structure was validated using tools like MolProbity to assess its stereochemical quality and overall geometry. The final coordinates and structure factors were deposited in the Protein Data Bank.

Conclusion

The crystallographic analysis of the PF-3758309-PAK4 complex has been instrumental in understanding the structural basis for the potent and selective inhibition of PAK4. The detailed quantitative data and experimental methodologies presented in this guide offer valuable information for researchers working on the development of novel PAK inhibitors and for those interested in the fundamental principles of structure-based drug design. The provided diagrams of the signaling pathway and experimental workflow serve to contextualize the significance of this structural work within the broader fields of cancer biology and drug discovery.

References

- 1. pnas.org [pnas.org]

- 2. PF-3758309 - Wikipedia [en.wikipedia.org]

- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

In Vitro Characterization of PF-3758309: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of PF-3758309, a potent, ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4). The information presented herein is curated from pivotal studies to support researchers and professionals in drug development in understanding the biochemical and cellular activities of this compound.

Biochemical Activity and Potency

PF-3758309 was identified through high-throughput screening and structure-based design as a pyrrolopyrazole inhibitor of PAK4.[1] It is a reversible, ATP-competitive inhibitor with high affinity for PAK4.[1][2]

Binding Affinity and Kinetics

The binding affinity and kinetics of PF-3758309 to PAK4 have been determined using multiple biophysical and enzymatic assays. Isothermal calorimetry (ITC) established a dissociation constant (Kd) of 2.7 nM, while surface plasmon resonance (SPR) analysis showed a Kd of 4.5 nM.[1] In a biochemical kinase assay, the inhibitor constant (Ki) was determined to be 18.7 nM.[1][3]

| Parameter | Value | Assay Method | Reference |

| Kd | 2.7 ± 0.3 nM | Isothermal Calorimetry (ITC) | [1] |

| Kd | 4.5 ± 0.07 nM | Surface Plasmon Resonance (SPR) | [1] |

| Ki | 18.7 ± 6.6 nM | PAK4 Kinase Domain Biochemical Assay | [1] |

| Binding Stoichiometry | 0.91 ± 0.08 | Isothermal Calorimetry (ITC) | [1] |

| Enthalpy Change (ΔH) | -5.0 ± 0.1 kcal/mol | Isothermal Calorimetry (ITC) | [1] |

| Binding Free Energy (ΔG) | -11.7 kcal/mol | Isothermal Calorimetry (ITC) | [1] |

| Entropy (TΔS) | 6.7 kcal/mol | Isothermal Calorimetry (ITC) | [1] |

| Off-rate (koff) | 0.010 s-1 | Surface Plasmon Resonance (SPR) | [1] |

| Half-life (t1/2) | 68 s | Surface Plasmon Resonance (SPR) | [1] |

Kinase Selectivity Profile

PF-3758309 exhibits activity against other PAK isoforms and a limited number of other kinases. It shows similar potency against group B PAKs (PAK5, PAK6) and the group A member PAK1, while being less active against PAK2 and PAK3.[1] A broader kinase screen against 146 human kinases revealed off-target activities against several kinases, including members of the SRC family.[1][4]

| Kinase Target | IC50 / Ki (nM) | Assay Type | Reference |

| PAK1 | Ki = 13.7 ± 1.8 | Biochemical | [1] |

| PAK2 | IC50 = 190 | Biochemical | [1] |

| PAK3 | IC50 = 99 | Biochemical | [1] |

| PAK4 | Ki = 18.7 ± 6.6 | Biochemical | [1] |

| PAK5 | Ki = 18.1 ± 5.1 | Biochemical | [1] |

| PAK6 | Ki = 17.1 ± 5.3 | Biochemical | [1] |

| SRC Family Kinases | IC50 = 45-60 | Biochemical | [4] |

Cellular Activity

PF-3758309 demonstrates potent inhibition of PAK4-mediated signaling in cellular contexts, leading to the suppression of oncogenic phenotypes such as anchorage-independent growth and proliferation.[1][5]

Inhibition of Substrate Phosphorylation and Cellular Proliferation

The compound effectively inhibits the phosphorylation of the PAK4 substrate GEF-H1 in cells with an IC50 of 1.3 nM.[1][6] It also displays potent anti-proliferative activity across a broad range of tumor cell lines, with 46% of 92 tested cell lines showing IC50 values below 10 nM.[1]

| Cellular Activity | IC50 (nM) | Cell Line / Context | Reference |

| pGEF-H1 Inhibition | 1.3 ± 0.5 | Engineered cellular assay | [1] |

| Anchorage-Independent Growth | 4.7 ± 3.0 | Average across a panel of 20 tumor cell lines | [1] |

| Anchorage-Independent Growth | 0.24 ± 0.09 | HCT116 colon carcinoma | [1] |

| Cellular Proliferation | 20 | A549 lung carcinoma | [1] |

| Anchorage-Independent Growth | 27 | A549 lung carcinoma | [1] |

| Neuroblastoma Cell Proliferation | 1,846 - 14,020 | KELLY, NBL-S, SH-SY5Y, IMR-32 | [7] |

Experimental Protocols

Biochemical Kinase Assay (PAK4)

This protocol outlines the general steps for a biochemical assay to determine the inhibitory activity of PF-3758309 against the PAK4 kinase domain.

References

- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]

- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Preclinical Studies of PF-3758309

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical findings for PF-3758309, a potent and orally available small-molecule inhibitor of p21-activated kinase 4 (PAK4). The data presented herein summarizes its mechanism of action, in vitro and in vivo efficacy, and its impact on key oncogenic signaling pathways.

Core Mechanism of Action

PF-3758309 is a pyrrolopyrazole compound that acts as a reversible and ATP-competitive inhibitor of PAK4.[1] Through high-throughput screening and structure-based design, it was identified as a potent inhibitor with a high affinity for the ATP binding site of the PAK4 catalytic domain.[2][3] Crystallographic studies of the PF-3758309/PAK4 complex have elucidated the molecular interactions responsible for its potency and kinase selectivity.[2][4] The inhibitor makes multiple hydrogen-bond interactions with the hinge region of the kinase and a critical hydrogen bond with a conserved water molecule.[2]

Biochemical and Cellular Potency

PF-3758309 demonstrates low nanomolar potency against PAK4 in various biochemical and cellular assays. It also shows activity against other PAK isoforms, making it a pan-PAK inhibitor.[5][6]

| Parameter | Value | Assay | Reference |

| Biochemical Activity | |||

| Kd (PAK4) | 2.7 nM | Isothermal Calorimetry | [1][2] |

| Kd (PAK4) | 4.5 nM | Surface Plasmon Resonance | [2] |

| Ki (PAK4) | 18.7 ± 6.6 nM | Kinase Assay (ATP-competitive) | [1][2] |

| Ki (PAK1) | 13.7 ± 1.8 nM | Kinase Assay | [2] |

| Ki (PAK5) | 18.1 ± 5.1 nM | Kinase Assay | [2] |

| Ki (PAK6) | 17.1 ± 5.3 nM | Kinase Assay | [2] |

| IC50 (PAK2) | 190 nM | Kinase Assay | [2] |

| IC50 (PAK3) | 99 nM | Kinase Assay | [2] |

| Cellular Activity | |||

| IC50 (pGEF-H1 inhibition) | 1.3 ± 0.5 nM | Cellular Assay (inducible PAK4 expression) | [2] |

| IC50 (Anchorage-independent growth, HCT116) | 0.24 ± 0.09 nM | Soft Agar Assay | [2] |

| IC50 (Anchorage-independent growth, panel average) | 4.7 ± 3.0 nM | Soft Agar Assay (panel of 20 tumor cell lines) | [2] |

| IC50 (Cellular proliferation, A549) | 20 nM | Cell Viability Assay | [2] |

| IC50 (Anchorage-independent growth, A549) | 27 nM | Soft Agar Assay | [2] |

| IC50 (Neuroblastoma cell lines) | 1.846 µM - 14.02 µM | Cell Viability Assay | [7] |

| Plasma EC50 (in vivo) | 0.4 nM | In vivo xenograft model (most sensitive) | [2] |

In Vivo Antitumor Efficacy

Oral administration of PF-3758309 has demonstrated significant, dose-dependent tumor growth inhibition in a variety of human tumor xenograft models.[2]

| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| HCT116 (Colon) | 7.5 - 30 mg/kg BID | >70% (statistically significant) | [2] |

| A549 (Lung) | 7.5 - 30 mg/kg BID | >70% (statistically significant) | [2] |

| M24met (Melanoma) | 15-20 mg/kg PO | >70% | [6] |

| Colo205 (Colon) | 15-20 mg/kg PO | >70% | [6] |

| MDAMB231 (Breast) | 15-20 mg/kg PO | >70% | [6] |

| HCT-116 Xenograft | 7.5, 15, and 20 mg/kg | 64%, 79%, and 97% | [8] |

| ATL Xenograft | 12 mg/kg daily | 87% | [9] |

Signaling Pathways Modulated by PF-3758309

PF-3758309 has been shown to modulate several signaling pathways downstream of PAK4, consistent with its proposed mechanism of action. These pathways are critical for cell proliferation, survival, and cytoskeletal organization.[2] Tumor proteomic studies have confirmed the dose-dependent modulation of pathways involving Raf (MEK, Elk1, cMyc) and Akt (Akt, BAD, PKA).[2] Additionally, global high-content cellular analysis has identified unexpected links to other pathways, such as p53.[2][4] In some contexts, PF-3758309 has also been shown to down-regulate the NF-κB signaling pathway.[5][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-3758309 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of PF-3758309, a potent, ATP-competitive inhibitor of p21-activated kinases (PAKs), with high affinity for PAK4.[1][2][3][4][5][6] The following protocols are intended to guide researchers in assessing the cellular effects of this compound.

Introduction

PF-3758309 is a small molecule inhibitor that targets the PAK family of serine/threonine kinases, which are crucial regulators of cell motility, proliferation, and survival.[4] It has demonstrated potent inhibition of oncogenic signaling and tumor growth in various cancer models.[1][7] These protocols outline key in vitro assays to study its mechanism of action and anti-cancer properties.

Data Summary

The following table summarizes the quantitative data for PF-3758309's activity in various biochemical and cell-based assays.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assays | ||||

| Kinase Activity | PAK1 | Kᵢ | 13.7 ± 1.8 nM | [1] |

| PAK2 | IC₅₀ | 190 nM | [1] | |

| PAK3 | IC₅₀ | 99 nM | [1] | |

| PAK4 | Kᵢ | 18.7 ± 6.6 nM | [1] | |

| PAK5 | Kᵢ | 18.1 ± 5.1 nM | [1] | |

| PAK6 | Kᵢ | 17.1 ± 5.3 nM | [1] | |

| Direct Binding | PAK4 | Kd | 2.7 ± 0.3 nM | [1] |

| PAK4 | Kd | 4.5 ± 0.07 nM | [1] | |

| Cell-Based Assays | ||||

| GEF-H1 Phosphorylation | Engineered Cells | IC₅₀ | 1.3 ± 0.5 nM | [1] |

| Anchorage-Independent Growth | HCT116 | IC₅₀ | 0.24 ± 0.09 nM | [1] |

| A549 | IC₅₀ | 27 nM | [1] | |

| Panel of 20 cell lines (average) | IC₅₀ | 4.7 ± 3.0 nM | [1] | |

| Cellular Proliferation | A549 | IC₅₀ | 20 nM | [1] |

| SH-SY5Y | IC₅₀ | 5.461 µM | [7] | |

| IMR-32 | IC₅₀ | 2.214 µM | [7] | |

| NBL-S | IC₅₀ | 14.02 µM | [7] | |

| KELLY | IC₅₀ | 1.846 µM | [7] | |

| ASPC1 | IC₅₀ | 1800 nM | [8] | |

| BT-20 | IC₅₀ | 81.7 nM | [8] |

Signaling Pathway

PF-3758309 primarily targets PAK4, a key downstream effector of the Rho family GTPase Cdc42.[4] PAK4 activation leads to the phosphorylation of various substrates, including GEF-H1, which in turn modulates cytoskeletal dynamics and cell signaling.[1] The inhibition of PAK4 by PF-3758309 disrupts these pathways, leading to anti-proliferative and pro-apoptotic effects.[1][7] The inhibitor has also been shown to down-regulate the NF-κB signaling pathway and affect p53 signaling.[2][5][9]

Caption: PF-3758309 signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro cell-based assays to evaluate the efficacy of PF-3758309.

Cell Proliferation/Viability Assay (CCK-8 or MTT)

This assay determines the concentration of PF-3758309 that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell lines of interest (e.g., A549, HCT116, SH-SY5Y)

-

Complete growth medium (specific to the cell line)

-

PF-3758309 (stock solution in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.[10]

-

Prepare serial dilutions of PF-3758309 in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the PF-3758309 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[7][10]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add MTT reagent and incubate for 4 hours followed by solubilization of formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

Caption: Cell proliferation assay workflow.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of PF-3758309 on the hallmark of cellular transformation, anchorage-independent growth.[1]

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Complete growth medium

-

Agar

-

6-well plates

-

PF-3758309

Protocol:

-

Prepare a base layer of 0.6% agar in complete growth medium in 6-well plates and allow it to solidify.

-

Prepare a top layer by mixing cells (e.g., 8,000 cells/well) in 0.3% agar in complete growth medium containing various concentrations of PF-3758309 or vehicle control.

-

Carefully layer the cell suspension on top of the base layer.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, feeding the colonies with medium containing the inhibitor every 3-4 days.

-

Stain the colonies with crystal violet or a similar stain.

-

Count the number of colonies and calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀.

Western Blot Analysis for Phospho-Protein Levels

This protocol is used to determine the effect of PF-3758309 on the phosphorylation status of PAK4 substrates, such as GEF-H1, and other signaling proteins.[1][11]

Materials:

-

Cancer cell lines

-

PF-3758309

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-GEF-H1, anti-total-GEF-H1, anti-phospho-PAK4, anti-total-PAK4, anti-β-actin)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence substrate

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of PF-3758309 for a specified time (e.g., 1-24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay evaluates the effect of PF-3758309 on cell cycle progression.[7]

Materials:

-

Cancer cell lines (e.g., SH-SY5Y, IMR-32)

-

PF-3758309

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with PF-3758309 or vehicle for 24 hours.[7]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Caspase-3 Activation

This assay measures the induction of apoptosis by PF-3758309 through the activation of caspase-3.[1]

Materials:

-

Cancer cell lines

-

PF-3758309

-

Caspase-3 activity assay kit (colorimetric, fluorometric, or luminescence-based) or an antibody for cleaved caspase-3 for Western blotting or flow cytometry.

Protocol (using a kit):

-

Treat cells with PF-3758309 for the desired time.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Add the caspase-3 substrate to the cell lysate.

-

Incubate as recommended by the manufacturer.

-

Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

-

Calculate the fold-change in caspase-3 activity relative to the untreated control.

These protocols provide a foundation for investigating the in vitro cellular effects of PF-3758309. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PF-3758309 - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pnas.org [pnas.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. e-century.us [e-century.us]

Application Notes and Protocols for PF-3758309 in Xenograft Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PF-3758309, a potent p21-activated kinase (PAK) inhibitor, in preclinical xenograft mouse models of cancer. The information compiled herein, based on published research, is intended to guide the design and execution of in vivo studies evaluating the anti-tumor efficacy and mechanism of action of this compound.

Introduction

PF-3758309 is an orally bioavailable, ATP-competitive small molecule inhibitor with high affinity for p21-activated kinase 4 (PAK4).[1][2][3] PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in regulating cell proliferation, survival, migration, and cytoskeletal dynamics.[4][5] By inhibiting PAK4 and other PAK isoforms, PF-3758309 disrupts key oncogenic signaling pathways, leading to tumor growth inhibition and apoptosis.[1][6] Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of PF-3758309 across a range of cancer types, including colon, lung, pancreatic, and breast cancers.[4][7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of PF-3758309 across various cancer cell lines and xenograft models.

Table 1: In Vitro Activity of PF-3758309 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 ± 0.09 | [1] |

| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth | 4.7 ± 3.0 (average) | [1] |

| A549 | Lung Carcinoma | Cellular Proliferation | 20 | [1] |

| A549 | Lung Carcinoma | Anchorage-Independent Growth | 27 | [1] |

| Panel of 92 Tumor Cell Lines | Colorectal, NSCLC, Pancreatic, Breast | Growth Inhibition | < 10 (in 46% of cell lines) | [1] |

| SH-SY5Y | Neuroblastoma | Proliferation | 5461 | [8] |

| IMR-32 | Neuroblastoma | Proliferation | 2214 | [8] |

| NBL-S | Neuroblastoma | Proliferation | 14020 | [8] |

| KELLY | Neuroblastoma | Proliferation | 1846 | [8] |

Table 2: In Vivo Efficacy of PF-3758309 in Xenograft Mouse Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| HCT-116 | Colon Carcinoma | 7.5 mg/kg, p.o., BID | 64% | [4][7] |

| HCT-116 | Colon Carcinoma | 15 mg/kg, p.o., BID | 79% | [4][7] |